2-[2-[2-(Diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide
Description
The compound 2-[2-[2-(Diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine; dihydrobromide is a guanidine derivative characterized by a central ethoxysulfonothioyl (-O-S(O)-S-) linkage bridging two guanidine moieties, with the dihydrobromide salt enhancing solubility and stability.
Properties
Molecular Formula |
C6H18Br2N6O2S2 |
|---|---|
Molecular Weight |
430.2 g/mol |
IUPAC Name |
2-[2-[2-(diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide |
InChI |
InChI=1S/C6H16N6O2S2.2BrH/c7-5(8)11-1-3-14-16(13,15)4-2-12-6(9)10;;/h1-4H2,(H4,7,8,11)(H4,9,10,12);2*1H |
InChI Key |
KERIAGNERZZBCZ-UHFFFAOYSA-N |
Canonical SMILES |
C(COS(=O)(=S)CCN=C(N)N)N=C(N)N.Br.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(Diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide involves multiple steps. The initial step typically includes the reaction of a guanidine derivative with an ethoxysulfonothioyl compound under controlled conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with the temperature maintained between 25°C to 50°C. The intermediate product is then treated with dihydrobromide to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(Diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxysulfonothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to 25°C.
Substitution: Nucleophiles like amines or thiols in a polar solvent at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-[2-[2-(Diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-[2-(Diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Guanidinoethyl Disulfide (CID 3521)
- Structure: C₆H₁₆N₆S₂, featuring a disulfide (-S-S-) bridge instead of the ethoxysulfonothioyl group .
- Key Differences: The disulfide group confers redox sensitivity, whereas the ethoxysulfonothioyl group in the target compound may enhance hydrolytic stability. Absence of dihydrobromide salt in CID 3521 reduces aqueous solubility compared to the target compound.
N-(8-[2-Cyano-3-(2-[2-(Diaminomethylenamino)thiazol-4-ylmethylthio]ethyl)guanidine]-octyl)propionamide
- Structure: Incorporates a thiazole ring and a cyano group, linked via a thioether (-S-) bridge .
- The octyl chain and propionamide group increase hydrophobicity, contrasting with the target compound’s polar dihydrobromide salt.
1-[2-(o-Chlorophenoxy)ethyl]guanidine (CAS 46322-18-3)
- Structure: C₉H₁₂ClN₃O, with a chlorophenoxy substituent .
- Simpler structure lacks the dihydrobromide counterion, limiting ionic solubility.
Guanethidine (CAS 55-65-2)
Receptor Binding and Inhibition
- Histamine H₂ Receptor Ligands: Compounds like N-(8-[2-Cyano-3-(2-[2-(diaminomethylenamino)thiazol-4-ylmethylthio]ethyl)guanidine]-octyl)propionamide () target H₂ receptors, suggesting guanidine-thioether derivatives may modulate receptor activity . The target compound’s sulfonothioyl group could similarly influence receptor affinity.
- C-X-C Chemokine Receptor Inhibition: A guanidine-containing bicyclic compound () exhibits an IC₅₀ of 2600.0 nM, indicating moderate inhibitory activity .
Comparative Data Table
Biological Activity
The compound 2-[2-[2-(Diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 2-[2-[2-(Diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide
- Molecular Formula : C₇H₁₈Br₂N₄O₂S
- Molecular Weight : 338.12 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The guanidine moiety is known for its role in modulating enzyme activities, particularly in the context of protease inhibition.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Compounds with similar structures have been shown to scavenge free radicals, suggesting a potential for antioxidant properties.
- Antimicrobial Properties : Preliminary studies indicate that related guanidine derivatives possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.
- Neuroprotective Effects : Some studies suggest that guanidine derivatives can inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease, thereby offering neuroprotective benefits.
1. Inhibition of β-Secretase Enzymatic Activity
A study evaluated the inhibitory effects of newly synthesized biaryl guanidine derivatives on BACE1, revealing that certain derivatives could significantly reduce enzyme activity (IC₅₀ = 97 ± 0.91 nM). This suggests a promising avenue for developing treatments for Alzheimer's disease .
| Compound | IC₅₀ (nM) | % Inhibition |
|---|---|---|
| Compound 9 | 97 ± 0.91 | 99% |
2. Antimicrobial Activity
In vitro studies have shown that similar guanidine compounds exhibit varying degrees of antimicrobial activity against common pathogens. For instance, a related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.
3. Antioxidant Potential
Research on structurally analogous compounds indicates significant scavenging activity against DPPH radicals, which is indicative of strong antioxidant properties. The specific mechanisms involve electron donation and radical stabilization.
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